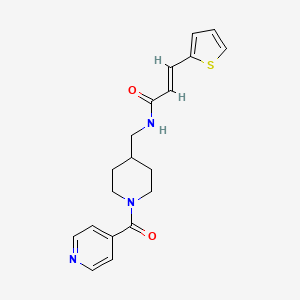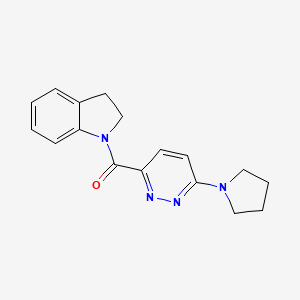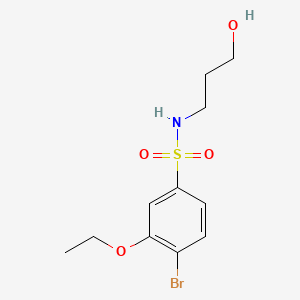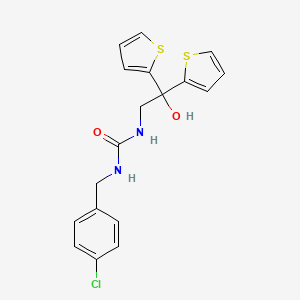
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, also known as ITA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ITA belongs to the class of acrylamide-based compounds and has been shown to exhibit potent anticancer activity against a variety of cancer cell lines.
Mechanism of Action
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exerts its anticancer activity by targeting the STAT3 signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide binds to the SH2 domain of STAT3 and prevents its phosphorylation, thereby inhibiting its activation and downstream signaling. This, in turn, leads to the downregulation of various oncogenic genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Furthermore, (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Advantages and Limitations for Lab Experiments
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has several advantages as a research tool in cancer biology. It is a small molecule inhibitor that can be easily synthesized and purified. (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits potent anticancer activity against a variety of cancer cell lines, making it a useful tool for studying the role of the STAT3 signaling pathway in cancer biology. However, (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has some limitations as well. It is not selective for STAT3 and can inhibit other signaling pathways as well. Furthermore, (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has poor solubility in water, which can make it challenging to use in some experiments.
Future Directions
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for cancer treatment. Further studies are needed to optimize the synthesis and formulation of (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide and to evaluate its safety and efficacy in clinical trials. Additionally, (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can be used as a tool to study the role of the STAT3 signaling pathway in other diseases, such as inflammation and autoimmune disorders.
Synthesis Methods
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can be synthesized using a multi-step process that involves the condensation of 4-piperidone hydrochloride with isonicotinoyl hydrazine, followed by reaction with 2-bromo-3-thiophenacryloyl chloride, and finally, reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
properties
IUPAC Name |
(E)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(4-3-17-2-1-13-25-17)21-14-15-7-11-22(12-8-15)19(24)16-5-9-20-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,21,23)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYKTJNMPOXYRA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2935251.png)

![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)

![N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2935258.png)
![7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2935259.png)

![Methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2935261.png)




![2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid](/img/structure/B2935270.png)
